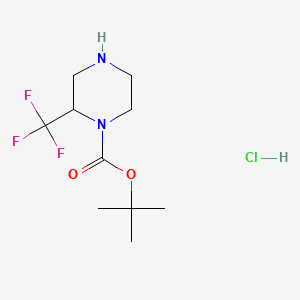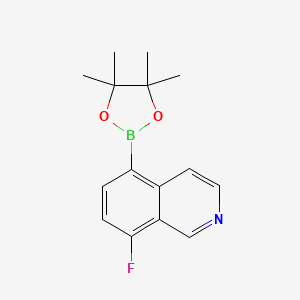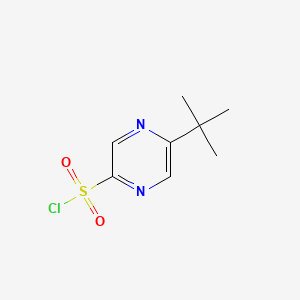
5-Tert-butylpyrazine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butylpyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is a sulfonyl chloride derivative of pyrazine, characterized by the presence of a tert-butyl group at the 5-position of the pyrazine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylpyrazine-2-sulfonyl chloride typically involves the chlorination of 5-tert-butylpyrazine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the sulfonic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of chlorinating agent and solvent may vary based on cost, availability, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butylpyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonyl Hydrides: Formed by reduction reactions
Aplicaciones Científicas De Investigación
5-Tert-butylpyrazine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 5-tert-butylpyrazine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are often used to modify the chemical properties of target molecules, thereby altering their biological activity and function .
Comparación Con Compuestos Similares
Similar Compounds
5-Tert-butylpyrazine-2-sulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
5-Tert-butylpyrazine-2-sulfonic acid: The precursor to 5-tert-butylpyrazine-2-sulfonyl chloride, containing a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
This compound is unique due to its specific reactivity as a sulfonyl chloride, which allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable building block in organic synthesis and a useful tool in scientific research .
Propiedades
Fórmula molecular |
C8H11ClN2O2S |
|---|---|
Peso molecular |
234.70 g/mol |
Nombre IUPAC |
5-tert-butylpyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)6-4-11-7(5-10-6)14(9,12)13/h4-5H,1-3H3 |
Clave InChI |
HOQJQBDMSNGUOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(C=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

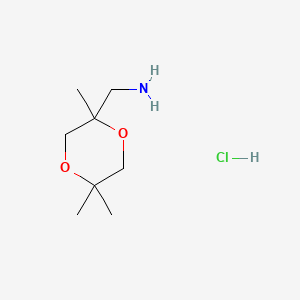
![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)

![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
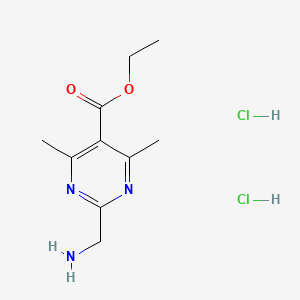
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)
